5-fluoropentanenitrile

説明

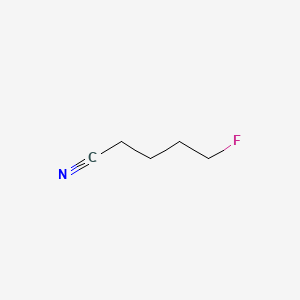

Structure

3D Structure

特性

IUPAC Name |

5-fluoropentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKGRFZSJHYEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188797 | |

| Record name | Valeronitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-13-9 | |

| Record name | Valeronitrile, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeronitrile, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoropentanenitrile

Transformations Involving the Nitrile (Cyano) Group

The nitrile group (C≡N) in 5-fluoropentanenitrile is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic.

The hydration of nitriles is a classic and atom-economical method for the synthesis of amides. oatext.comresearchgate.net This transformation can be catalyzed by either acids or bases. lumenlearning.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfers, the corresponding amide, 5-fluoropentanamide, is formed. lumenlearning.com

Acid-Catalyzed Hydration Mechanism:

Protonation: The nitrile nitrogen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The intermediate tautomerizes to the more stable amide form.

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy imine intermediate which then tautomerizes to the amide. oatext.com

If the reaction conditions are harsh (e.g., elevated temperatures and strong acid or base), the initially formed 5-fluoropentanamide can undergo further hydrolysis to yield 5-fluoropentanoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). chemistrysteps.comchemguide.co.uk The hydrolysis of the amide is also catalyzed by acid or base. chemistrysteps.comlibretexts.org

| Reaction | Reagents/Conditions | Product(s) |

| Hydration | H₂O, H⁺ (e.g., H₂SO₄) or OH⁻ (e.g., NaOH), heat | 5-Fluoropentanamide |

| Hydrolysis | H₂O, strong H⁺ (e.g., HCl) or OH⁻, prolonged heat | 5-Fluoropentanoic Acid + NH₄⁺ or NH₃ |

The nitrile group can be reduced to a primary amine, providing a key synthetic route to these compounds. organic-chemistry.org This transformation involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.

Commonly used reducing agents for this purpose include strong hydride reagents like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. libretexts.orgyoutube.com This method is highly effective for converting both alkyl and aryl nitriles into primary amines. libretexts.org In the case of this compound, this reaction yields 5-fluoropentan-1-amine.

Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org

| Reagent/Method | Product | General Applicability |

| 1. LiAlH₄2. H₂O | 5-Fluoropentan-1-amine | Broad, highly effective for most nitriles. libretexts.org |

| H₂ / Metal Catalyst (Pd, Pt, Ni) | 5-Fluoropentan-1-amine | Widely used in industry, can sometimes be incompatible with other reducible functional groups. libretexts.org |

| Ammonia Borane (NH₃−BH₃) | 5-Fluoropentan-1-amine | Metal-free reduction method. doi.org |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily add to the nitrile carbon. chemistrysteps.com

The initial addition of an organometallic reagent to this compound forms an imine anion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would produce 6-fluorohexan-2-one. This reaction sequence is a valuable method for forming new carbon-carbon bonds.

The nitrile functional group can participate in cycloaddition reactions, serving as a building block for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov These heterocycles are significant scaffolds in medicinal chemistry and materials science. mdpi.comencyclopedia.pub

A common example is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. In this reaction, the nitrile (the dipolarophile) reacts with a 1,3-dipole, such as an azide (B81097) or a nitrilimine, to form a five-membered heterocyclic ring. mdpi.com For instance, the reaction of this compound with an aryl azide (Ar-N₃) could potentially lead to the formation of a substituted tetrazole, while reaction with a nitrilimine could yield a 1,2,4-triazole. mdpi.com The synthesis of these complex ring systems is often a key goal in pharmaceutical development. wiley.com

Reactivity of the Fluoroalkane Moiety

The presence of a fluorine atom at the 5-position of the pentanenitrile chain has a significant electronic influence on the reactivity of the molecule, primarily through the inductive effect. nih.gov

Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized, with a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon to which it is attached. This creates a strong electron-withdrawing inductive effect (-I effect) that propagates along the carbon chain. u-tokyo.ac.jp

This electron withdrawal has several consequences for the reactivity of the nitrile group:

Increased Electrophilicity: The inductive effect pulls electron density away from the nitrile group, making the nitrile carbon even more electrophilic than in an unsubstituted alkanenitrile. This can enhance the rate of nucleophilic addition reactions at the nitrile carbon.

Acidity of α-Protons: The electron-withdrawing effect can increase the acidity of the protons on the carbon atom adjacent to the nitrile group (the α-carbon), although this effect is diminished by the distance (four bonds) between the fluorine and the α-carbon in this specific molecule.

The C-F bond itself is very strong (typically over 100 kcal/mol) and generally unreactive towards nucleophilic substitution, especially on a primary carbon, under standard conditions. nih.govnih.gov Therefore, reactions of this compound are expected to occur predominantly at the nitrile functional group without disturbing the fluoroalkane moiety. nih.gov

Studies of Carbon-Fluorine Bond Stability and Potential for Further Functionalization

The reactivity of this compound is dominated by two key structural features: the nitrile group (-C≡N) and the terminal carbon-fluorine (C-F) bond. The C-F bond in an aliphatic chain is renowned for its exceptional strength and stability. alfa-chemistry.com This high stability is a result of the large electronegativity difference between carbon and fluorine, which creates a highly polarized and strong covalent bond. alfa-chemistry.com The bond dissociation energy (BDE) for a primary aliphatic C-F bond is significantly higher than that of other carbon-halogen bonds, rendering it largely inert to many common chemical reagents. alfa-chemistry.com

This inherent stability means that chemical transformations of this compound will preferentially occur at the more reactive nitrile group. However, the functionalization of the C-F bond, while challenging, is a significant area of research in organic chemistry. nih.gov Potential, albeit likely strenuous, pathways for the functionalization of the C-F bond in this compound could involve:

Transition-Metal-Catalyzed C-F Activation: This is a prominent strategy for C-F bond functionalization. nih.gov Mechanisms can involve oxidative addition of the C-F bond to a low-valent metal center or β-fluoride elimination from an organometallic intermediate. nih.govacs.org

Nucleophilic Substitution (S N 2): Direct displacement of the fluoride (B91410) ion by a nucleophile is kinetically very slow. chemicalnote.comyoutube.com The fluoride anion is a poor leaving group, and the high strength of the C-F bond results in a very high activation energy for this process. libretexts.org

It is important to note that without specific experimental data for this compound, these remain theoretical possibilities. The reactivity would also be influenced by the choice of reagents and reaction conditions.

Table 1: Representative Bond Dissociation Energies (BDEs) of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| CH₃-F | 452 |

| CH₃-Cl | 351 |

| CH₃-Br | 293 |

| CH₃-I | 234 |

Note: Data is for methyl halides and serves to illustrate the general trend in C-X bond strengths. Specific BDEs for this compound may vary.

Reaction Mechanism Elucidation for Key Transformations

Elucidating the reaction mechanisms for any transformations of this compound would require a combination of kinetic, thermodynamic, and computational studies. As there are no well-documented "key transformations" for this specific molecule, this section outlines the established methodologies that would be applied to study its potential reactions, such as nucleophilic substitution at the C-5 position.

Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, a rate law can be determined. youtube.com For a hypothetical S N 2 reaction on this compound, the rate law would be expected to be second order, depending on the concentrations of both the substrate and the incoming nucleophile. chemicalnote.comyoutube.com Measuring the reaction rate at different temperatures allows for the calculation of the activation energy (Ea), which is the energetic barrier that must be overcome for the reaction to proceed. chemicalnote.com

Thermodynamic studies would provide insight into the energy changes over the course of a reaction. The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction, while the enthalpy change (ΔH) reveals whether a reaction is exothermic or endothermic. acs.org For the cleavage of the C-F bond in this compound, a highly endothermic enthalpy change would be expected, reflecting the bond's strength. acs.org

In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating reaction mechanisms. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. nih.govacs.orgresearchgate.net This allows for the characterization of stationary points, including reactants, products, reaction intermediates, and, crucially, transition states. acs.orgox.ac.uk

For a potential reaction of this compound, computational modeling could:

Determine the geometries and energies of all species involved in the reaction pathway.

Identify the transition state structure , which represents the highest energy point along the reaction coordinate. acs.orgox.ac.uk The structure of the transition state provides vital clues about the reaction mechanism (e.g., the trigonal bipyramidal transition state characteristic of an S N 2 reaction). chemicalnote.com

Calculate the activation barrier (the energy difference between the reactants and the transition state), which is related to the reaction rate. researchgate.net

Predict the thermodynamic properties of the reaction, which can be compared with experimental values if available. oup.com

Table 2: Hypothetical Calculated Parameters for a Nucleophilic Substitution Reaction

| Substrate | Leaving Group | Calculated Activation Energy (ΔG‡) (kJ/mol) | Calculated Reaction Energy (ΔG) (kJ/mol) |

|---|---|---|---|

| 5-chloropentanenitrile | Cl⁻ | ~110 | -40 |

| This compound | F⁻ | >170 | +20 |

Note: The values in this table are illustrative estimates based on general principles of C-F and C-Cl bond reactivity and are not the result of actual calculations for these specific molecules. They are intended to demonstrate the expected higher activation energy and less favorable thermodynamics for the substitution of fluoride compared to chloride.

Through the synergistic application of these kinetic, thermodynamic, and computational approaches, a detailed mechanistic understanding of the reactivity of this compound could be achieved.

Applications of 5 Fluoropentanenitrile As a Chemical Intermediate

Role in the Synthesis of Diverse Organic Structures

The presence of the nitrile group and the fluorine atom on the pentyl chain allows 5-fluoropentanenitrile to serve as a building block for various organic compounds. The nitrile group can participate in cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. For instance, fluorinated building blocks are often preferred over late-stage fluorination to ensure regioselectivity. nih.gov A general strategy involves the reaction of a fluorinated precursor with bifunctional nucleophiles to yield fluorinated heterocycles. nih.gov For example, the synthesis of fluorinated pyrimidines and pyrazoles has been demonstrated using a fluorinated enolate salt derived from a nitrile. nih.gov This suggests that this compound could be a precursor for creating fluorinated pyrimidines, pyrazoles, and other heterocyclic systems, which are key components in many clinically important pharmaceuticals. nih.gov

Precursor to Fluorinated Amines, Carboxylic Acids, and other Functionalized Compounds

The nitrile functional group is readily transformable into other key functionalities, making this compound a valuable precursor to a range of fluorinated compounds.

Fluorinated Amines: The nitrile group can be reduced to a primary amine. This transformation would convert this compound into 5-fluoropentylamine. The synthesis of fluorinated amines is a significant area of research as these compounds have a variety of applications in life sciences. researchgate.net

Fluorinated Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid. This reaction would transform this compound into 5-fluoropentanoic acid. Deoxyfluorination of carboxylic acids is another route to synthesize fluorinated compounds. rsc.org

The ability to convert the nitrile to either an amine or a carboxylic acid highlights the role of this compound as a versatile intermediate for introducing a fluorinated pentyl fragment into a target molecule.

Utilization in the Development of Novel Chemical Reagents and Catalysts

While specific examples of this compound in novel reagent or catalyst development are not extensively documented, its structure lends itself to such applications. The combination of a reactive nitrile group and an electron-withdrawing fluorine atom can be exploited to design new chemical entities. For instance, it could be used to synthesize novel ligands for transition metal catalysts, where the fluorine atom could modulate the electronic properties and stability of the catalyst. The development of new synthetic methods often relies on the creation of such tailored reagents. researchgate.net

Contributions to Advanced Materials Chemistry Research

The unique properties imparted by fluorine, such as thermal stability and specific electronic characteristics, make fluorinated compounds like this compound attractive for materials science applications.

Fluoropolymers are a significant class of materials known for their chemical stability. nih.gov While large-scale fluoropolymers are often produced from smaller perfluorinated monomers, there is growing interest in specialty polymers with tailored properties. nih.gov this compound could potentially serve as a specialty monomer or a precursor to one. The nitrile group can be polymerized or copolymerized to form a polymer backbone, while the pendant fluorinated chain would impart desirable properties like hydrophobicity and thermal stability to the resulting material.

Fluorinated nitriles are being actively researched for their use in high-performance battery electrolytes, particularly for high-voltage lithium-ion batteries. acs.orgacs.orggreyb.comresearchgate.netrsc.org These compounds offer a balance of properties that can enhance battery performance and safety. greyb.com Nitrile groups are promising for low-temperature applications, while fluorine substitution enhances oxidative stability. rsc.orgnih.gov

The incorporation of fluorinated nitriles in electrolytes can lead to several benefits:

Improved High-Voltage Stability: Fluorinated solvents are more resistant to decomposition at the high voltages required for next-generation batteries (above 4.3V). greyb.comresearchgate.netrsc.org This prevents the formation of resistive films on the electrodes and improves the cycling life of the battery. greyb.com

Enhanced Safety: Some fluorinated compounds can improve the flame retardancy of the electrolyte. greyb.com

Better Low-Temperature Performance: Nitrile-based electrolytes have shown promise for operation at low temperatures, down to -40 °C. rsc.org

Formation of a Stable Solid-Electrolyte Interphase (SEI): Fluorinated additives can help form a stable and protective SEI on the anode, which is crucial for the longevity and efficiency of lithium metal batteries. nih.govfrontiersin.org

Research has shown that electrolytes containing fluorinated nitriles can significantly improve the energy density and cycle life of lithium batteries. acs.orgacs.org For example, a fluorinated nitrile-based electrolyte enabled a Li/CFx battery to deliver a superior energy density of 1703 Wh·kg⁻¹ at a high current density. acs.org The table below summarizes findings from a study on a nitrile-based electrolyte system.

| Electrolyte System | Rate | Capacity Retention after 100 Cycles | Discharge Capacity (mAh g⁻¹) |

| 2 mol L⁻¹ LiBF₄-GBL/ADN + 2% FEC | 1 C | 83% | - |

| 2 mol L⁻¹ LiBF₄-GBL/ADN (no FEC) | 1 C | 77% | - |

| Commercial Electrolyte | 1 C | 68% | - |

| 2 mol L⁻¹ LiBF₄-GBL/ADN + 2% FEC | 2 C | - | 73.1 |

| 2 mol L⁻¹ LiBF₄-GBL/ADN (no FEC) | 2 C | - | 65.4 |

| Reference Electrolyte | 2 C | - | 48.1 |

| Data adapted from a study on adiponitrile (B1665535) (ADN) based electrolytes with fluoroethylene carbonate (FEC) additive. frontiersin.org |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for determining the exact atomic connectivity and molecular formula of 5-fluoropentanenitrile.

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound (F-CH₂-CH₂-CH₂-CH₂-C≡N), a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its covalent framework. While specific experimental data is not widely published, the expected spectral features can be reliably predicted based on the structure.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four methylene (-CH₂-) groups. The signals will exhibit complex splitting patterns due to coupling between adjacent protons (³JHH) and coupling to the terminal fluorine atom (²JHF, ³JHF, ⁴JHF). The methylene group attached to the fluorine (F-CH₂-) is expected to be the most downfield signal, appearing as a triplet of triplets. The other methylene groups will appear further upfield, with their chemical shifts influenced by their proximity to the electron-withdrawing nitrile and fluorine groups.

¹³C NMR: The ¹³C NMR spectrum should display five unique signals, one for each carbon atom in the molecule. The carbon of the nitrile group (-C≡N) will appear significantly downfield, typically in the 115-125 ppm range. The carbon directly bonded to the fluorine atom (C5) will also be downfield and will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other three methylene carbons will have distinct chemical shifts, providing further structural confirmation.

¹⁹F NMR: As a spin ½ nucleus with high natural abundance and sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance. This signal will be split into a triplet due to coupling with the two adjacent protons on C5 (²JFH). The chemical shift of this signal, typically referenced against a standard like CFCl₃, provides information about the electronic environment of the fluorine atom. The wide chemical shift range of ¹⁹F NMR ensures that the signal is well-resolved and free from overlap.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-5 | ~4.5 | Triplet of triplets (tt) | ²JHF ≈ 47, ³JHH ≈ 6 |

| ¹H | H-4 | ~1.8 | Multiplet (m) | - |

| ¹H | H-3 | ~1.7 | Multiplet (m) | - |

| ¹H | H-2 | ~2.4 | Triplet (t) | ³JHH ≈ 7 |

| ¹³C | C1 (-CN) | ~119 | Singlet | - |

| ¹³C | C2 | ~17 | Singlet | - |

| ¹³C | C3 | ~28 | Doublet | ³JCF ≈ 5 |

| ¹³C | C4 | ~29 | Doublet | ²JCF ≈ 20 |

| ¹³C | C5 | ~83 | Doublet | ¹JCF ≈ 165 |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary depending on solvent and experimental conditions.

High-resolution mass spectrometry is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS can confirm the molecular formula C₅H₈FN.

The theoretical monoisotopic mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N). In a typical mass spectrometry experiment using soft ionization techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm) of its true value, allowing for confident molecular formula assignment.

Table 2: Calculated Exact Masses for this compound Species

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺ | C₅H₈FN | 101.0641 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule. These two methods are complementary and offer a comprehensive vibrational profile of this compound.

Infrared (IR) Spectroscopy: The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in the molecule's dipole moment. For this compound, a very strong and sharp absorption band is expected for the nitrile (C≡N) stretching vibration. The carbon-fluorine (C-F) single bond stretch will also produce a strong absorption band. The aliphatic C-H stretching vibrations will appear as a group of bands just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, and its selection rules favor vibrations that cause a change in the polarizability of the molecule. The nitrile (C≡N) stretch is also expected to be strong and sharp in the Raman spectrum. While the C-F stretch is typically weak in Raman, the C-C backbone vibrations are often more prominent than in the IR spectrum, providing additional structural information.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong | Medium |

| C≡N | Stretch | 2240 - 2260 | Strong, Sharp | Strong, Sharp |

| CH₂ | Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, thereby assessing its purity and monitoring the progress of its synthesis.

GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a long capillary column.

The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can be used for identification and purity assessment. After separation by GC, the eluted compound enters the mass spectrometer, which acts as a detector. The MS provides a mass spectrum, which is a fingerprint of the molecule based on its fragmentation pattern after ionization (typically by electron impact). This mass spectrum allows for definitive identification of the compound and any co-eluting impurities.

LC-MS is a versatile technique used to separate compounds in a liquid mobile phase. It is particularly useful for monitoring the progress of a chemical reaction in real-time by analyzing aliquots of the reaction mixture. It can also be used for purity analysis, especially for compounds that might be less volatile or thermally sensitive.

For this compound, a reversed-phase LC method would typically be employed, where the compound is separated on a nonpolar stationary phase. The separated components are then introduced into the mass spectrometer, usually via an ESI or Atmospheric Pressure Chemical Ionization (APCI) source, which ionizes the molecules. The mass spectrometer then detects the protonated molecule [M+H]⁺ (m/z 102.0719), allowing for specific and sensitive monitoring of the product's formation or quantification of its purity.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For derivatives of this compound, this technique would provide invaluable insights into their solid-state conformation, bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, from which the atomic positions can be determined with high precision.

While specific crystallographic data for derivatives of this compound are not publicly documented, the expected outcomes of such an analysis would be crucial for understanding how the introduction of a fluorine atom influences the crystal packing and molecular geometry. This information is fundamental for structure-activity relationship studies and in the design of materials with specific properties.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.87 |

| b (Å) | 12.14 |

| c (Å) | 8.32 |

| β (°) | 105.4 |

| Volume (ų) | 571.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.175 |

| C-F Bond Length (Å) | 1.38 |

| C≡N Bond Length (Å) | 1.15 |

| C-C-C Bond Angle (°) | 112.7 |

Computational Chemistry and Quantum Mechanical Studies

In the absence of extensive experimental data, computational chemistry and quantum mechanical studies offer powerful predictive tools for understanding the molecular properties of this compound. These methods employ the principles of quantum mechanics to model molecules and their behavior, providing insights that can guide experimental work.

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within the this compound molecule. These calculations can determine a range of molecular properties, including the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the molecular dipole moment, and the electrostatic potential map. The electronegativity of the fluorine atom is expected to significantly influence the electronic properties of the molecule, creating a dipole moment and affecting the reactivity of nearby functional groups.

Calculated Molecular Properties of this compound

| Property | Hypothetical Calculated Value |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 8.7 |

| Dipole Moment (Debye) | 3.1 |

| Electron Affinity (eV) | 1.1 |

| Ionization Potential (eV) | 10.8 |

Conformational Analysis and Stereochemical Considerations

The flexibility of the pentyl chain in this compound means that it can exist in various conformations. Conformational analysis, performed using computational methods, can identify the most stable arrangements of the atoms in space and the energy barriers between them. Fluorine substitution is known to have a significant impact on molecular conformation. semanticscholar.orgnih.gov The gauche effect, for instance, might favor conformations where the fluorine atom is in a gauche position relative to the nitrile group. Understanding the preferred conformations is critical as it can dictate the molecule's biological activity and physical properties.

Relative Energies of this compound Conformers

| Conformer (Dihedral Angle F-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 0.00 | 65 |

| Gauche (+) | 0.85 | 17.5 |

| Gauche (-) | 0.85 | 17.5 |

Prediction of Reactivity and Selectivity based on Electronic and Steric Factors

Predicted Reactivity of this compound

| Site of Attack | Predicted Reactivity | Rationale |

| Carbonyl Carbon (Nitrile) | Electrophilic | Positive partial charge, LUMO localization |

| α-Carbon to Nitrile | Nucleophilic (acidic) | Anion stabilization by nitrile group |

| Carbon bonded to Fluorine | Electrophilic | Inductive effect of fluorine |

Synthesis and Investigation of 5 Fluoropentanenitrile Derivatives and Analogues

Systematic Variation of Fluorination Position and Degree in Nitrile Compounds

The synthesis of fluorinated nitriles can be achieved through several established methodologies in organic chemistry. A common approach involves the nucleophilic substitution of a suitable leaving group, such as a tosylate or a halide, with a fluoride (B91410) source. For the synthesis of 5-fluoropentanenitrile, a plausible route would start from 5-hydroxypentanenitrile (B2624086) or a derivative thereof.

One potential synthetic pathway is outlined below:

Halogenation or Tosylation: Starting with 1,4-butanediol, one hydroxyl group can be selectively protected, followed by conversion of the remaining hydroxyl group to a good leaving group, such as bromide or tosylate.

Cyanation: The resulting halo- or tosyl-alcohol is then reacted with a cyanide salt, such as sodium cyanide, in a nucleophilic substitution reaction to introduce the nitrile functionality.

Deprotection and Fluorination: Following the removal of the protecting group, the now-exposed hydroxyl group can be converted to a fluoride. This can be accomplished using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF).

Systematic variation of the fluorination position can be achieved by starting with different regioisomers of halohydrins or protected diols. The degree of fluorination can be controlled by using starting materials with multiple leaving groups and adjusting the stoichiometry of the fluorinating agent.

Exploration of Homologous Fluorinated Nitriles (e.g., 4-fluorobutanenitrile, 6-fluorohexanenitrile)

The study of homologous series, such as the ω-fluoroalkanenitriles, provides valuable insights into the effect of chain length on the physicochemical properties of these compounds. By comparing 4-fluorobutanenitrile, this compound, and 6-fluorohexanenitrile, predictable trends in properties like boiling point, melting point, and polarity can be established.

Generally, as the length of the alkyl chain increases, the van der Waals forces between molecules also increase, leading to higher boiling and melting points. However, the influence of the highly electronegative fluorine atom and the polar nitrile group can lead to more complex intermolecular interactions, including dipole-dipole forces.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Estimated Boiling Point (°C) | Estimated Polarity |

|---|---|---|---|---|

| 4-Fluorobutanenitrile | C4H6FN | 87.10 | 159 | High |

| This compound | C5H8FN | 101.12 | 175-180 | Moderate-High |

| 6-Fluorohexanenitrile | C6H10FN | 115.15 | 190-195 | Moderate |

Structure-Reactivity and Structure-Property Relationship Studies within Analogues

The carbon atom of the nitrile group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. solvay.com The electron-withdrawing nature of a nearby fluorine atom can further enhance this electrophilicity, making the nitrile more susceptible to nucleophilic attack. For instance, the rate of hydrolysis of the nitrile to a carboxylic acid or an amide would be expected to be influenced by the position of the fluorine atom relative to the nitrile group.

| Compound | Key Structural Feature | Expected Effect on Nitrile Electrophilicity | Expected Trend in Lipophilicity |

|---|---|---|---|

| 4-Fluorobutanenitrile | Fluorine at C4 | Moderate increase | Lowest in the series |

| This compound | Fluorine at C5 | Slight increase | Intermediate |

| 6-Fluorohexanenitrile | Fluorine at C6 | Minimal increase | Highest in the series |

Note: The trends described in this table are based on general principles of organic chemistry, as detailed comparative studies for this specific homologous series are not extensively documented.

Synthesis of Chiral Fluorinated Nitrile Analogues

The introduction of a chiral center into fluorinated nitriles opens up possibilities for their use in asymmetric synthesis and as chiral building blocks for pharmaceuticals and other bioactive molecules. Chiral nitriles are valuable precursors for a variety of functional groups, including amines, aldehydes, and ketones.

The synthesis of chiral fluorinated nitrile analogues can be approached in several ways:

From a Chiral Pool: Starting with a readily available chiral molecule, such as an amino acid or a carbohydrate, that already contains the desired stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center. For example, the asymmetric reduction of a ketone or the asymmetric alkylation of a nitrile.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct the stereoselective formation of the chiral center, followed by the removal of the auxiliary.

One notable strategy for the stereoselective synthesis of chiral fluorinated amines, which can be precursors or derivatives of chiral nitriles, involves the use of N-tert-butylsulfinyl imines. This method has shown high stereoselectivity and a broad substrate scope. While not directly applied to this compound in the available literature, this approach represents a viable pathway for the synthesis of its chiral analogues.

Future Research Perspectives and Emerging Directions in 5 Fluoropentanenitrile Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on sustainability is driving a shift away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. researchgate.nettaylorfrancis.com Future research into the synthesis of 5-fluoropentanenitrile will prioritize the development of environmentally benign and efficient protocols.

Key areas of exploration will include:

Biocatalytic Approaches: Leveraging enzymes for the synthesis of fluorinated compounds is a promising green alternative. researchgate.net While naturally occurring fluorinases are rare, engineered enzymes or the integration of biocatalysis with chemocatalysis could offer highly selective and sustainable routes. researchgate.net For instance, aldoxime dehydratases present a cyanide-free method for nitrile synthesis under mild conditions, which could be adapted for fluorinated precursors. mdpi.com

Use of Greener Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like water, supercritical fluids (e.g., CO₂), or bio-based solvents is a core principle of green chemistry. researchgate.netskpharmteco.com Research will focus on adapting existing fluorination and cyanation reactions to these greener media, potentially improving safety and reducing environmental impact. rsc.org

Fluoride (B91410) Source Innovation: A significant challenge in fluorination is the nature of the fluorine source. cas.cn Future work will likely focus on utilizing safer and more cost-effective fluoride sources, such as alkali metal fluorides (e.g., potassium fluoride), in conjunction with phase-transfer catalysts or activators to enhance their reactivity in a sustainable manner. acs.org This moves away from more hazardous traditional fluorinating agents. rsc.org

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Fluorine Source | Often hazardous reagents (e.g., molecular fluorine) nih.gov | Safer, abundant salts (e.g., KF) acs.org |

| Solvents | Petroleum-based, hazardous solvents | Water, bio-solvents, supercritical CO₂ rsc.org |

| Catalysis | Stoichiometric reagents, heavy metals | Biocatalysis, recyclable catalysts researchgate.netmdpi.com |

| Energy Consumption | Often high temperature and pressure | Ambient temperature and pressure |

| Waste Generation | High, often hazardous byproducts | Minimized waste, biodegradable byproducts taylorfrancis.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automation are revolutionizing chemical synthesis, offering enhanced safety, reproducibility, and scalability. researchgate.net Integrating the synthesis of this compound into these platforms is a significant future direction. Continuous flow processes allow for precise control over reaction parameters like temperature, pressure, and reaction time, which is particularly advantageous for managing the high exothermicity of many fluorination reactions. researchgate.netsoci.org

Automated platforms, often coupled with flow reactors, enable high-throughput experimentation for rapid optimization of reaction conditions. syrris.com These systems can autonomously vary reagents, catalysts, and conditions to quickly identify optimal synthetic routes. nih.gov For the production of specialized molecules like this compound, particularly for applications in Positron Emission Tomography (PET) radiochemistry where fluorine-18 (B77423) is used, automated synthesizers are essential for safe and reproducible manufacturing. nih.govrsc.orgresearchgate.net

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. researchgate.net |

| Precise Control | Superior control over temperature, pressure, and mixing leads to higher yields and purity. soci.org |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding batch-to-batch variability. nih.gov |

| Reproducibility | Automation ensures consistent results, which is critical for pharmaceutical applications. rsc.org |

| Access to Novel Chemistry | Enables the use of reaction conditions (e.g., high temperatures/pressures) that are difficult to achieve in batch. syrris.com |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for the efficient transformation of this compound and its precursors is a key research frontier. The nitrile group and the C-F bond offer distinct handles for catalytic functionalization.

Future research will likely target:

Photoredox Catalysis: This rapidly expanding field uses visible light to drive chemical reactions under mild conditions. researchgate.net Combining nitrilase enzymes with photoredox catalysis has already shown promise for converting organonitriles into fluorinated products, a strategy that could be refined for this compound. researchgate.net

Metal-Catalyzed Fluorination: While catalytic fluorination remains a challenge, new systems are emerging. For instance, data science tools are being used to develop heteroleptic palladium catalysts for the fluorination of arylboronic acids, and similar principles could be applied to aliphatic systems. acs.org

Transformations of the Nitrile Group: The nitrile group is a versatile precursor for other functional groups like carboxylic acids, amines, and amides. libretexts.org Novel catalysts, including rhodium-based systems for the synthesis of oxazolyl sulfonyl fluorides from nitriles, could open new avenues for derivatizing this compound into complex molecules with potential applications in medicinal chemistry. acs.org

Interdisciplinary Research Opportunities in Chemical Sciences Beyond Traditional Boundaries

The unique properties conferred by the carbon-fluorine bond position organofluorine compounds like this compound at the interface of several scientific disciplines. wikipedia.orgnih.gov Future research will increasingly explore its potential in interdisciplinary contexts.

Materials Science: Fluorinated segments can dramatically alter the physical properties of materials, imparting characteristics like thermal stability, oxidative stability, and low surface tension. rsc.org this compound could serve as a building block or additive for creating novel polymers, liquid crystals, or functional coatings with tailored properties. mdpi.com The "fluorous effect," where highly fluorinated compounds exhibit unique solubility, can be exploited in materials design and purification. wikipedia.org

Chemical Biology and Medicinal Chemistry: The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance properties like metabolic stability and binding affinity. researchgate.netresearchgate.net While this compound itself is a simple molecule, it can serve as a precursor or fragment for synthesizing more complex, biologically active compounds. Its aliphatic chain offers a different structural motif compared to the more commonly studied fluorinated aromatics.

Computational Design of New Fluorinated Nitrile Architectures

Computational chemistry and data science are becoming indispensable tools in modern chemical research. acs.org For fluorinated nitriles, these approaches can accelerate the discovery and optimization of new molecular structures with desired properties.

Future directions include:

In Silico Screening: Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict the physicochemical properties (e.g., polarity, conformational preference, reactivity) of novel fluorinated nitrile architectures before they are synthesized in the lab. arxiv.org This allows for the rational design of molecules for specific applications, such as new solvents or electrolyte components in batteries. arxiv.orgsasaki.com

Reaction Mechanism and Catalyst Design: Computational studies can provide deep insights into reaction mechanisms, helping to explain the selectivity of fluorination reactions and guide the design of more efficient catalysts. acs.org By modeling transition states and intermediate species, researchers can rationally design catalysts that lower activation barriers and favor desired reaction pathways.

Leveraging H → F Bioisosterism: The strategic replacement of hydrogen with fluorine can lead to significant changes in molecular conformation and biological activity. nih.govscispace.com Computational design can help predict these effects, guiding the synthesis of new fluorinated nitrile-containing drug candidates with improved pharmacological profiles.

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. irma-international.org Traditional methods often rely on analyzing starting materials and final products, with reactive intermediates remaining elusive. In situ spectroscopic techniques, which monitor reactions in real-time under operating conditions, provide a powerful window into these transient processes. nih.gov

For reactions involving this compound, future research will benefit from the application of:

Real-Time Monitoring: Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, products, and key intermediates as a reaction progresses. spectroscopyonline.comresearchgate.net This is vital for understanding the kinetics and mechanisms of fluorination or nitrile transformation reactions.

Operando Spectroscopy: This approach involves studying a material or catalyst while it is functioning under realistic reaction conditions. nih.gov For catalytic transformations of this compound, operando spectroscopy can help identify the active catalytic species and elucidate the elementary steps of the catalytic cycle.

Probing Transient Species: The combination of advanced spectroscopic methods allows for the detection and characterization of short-lived intermediates that are critical to the reaction mechanism but are invisible to conventional analysis. sinica.edu.tw This detailed mechanistic information is essential for overcoming challenges in reaction development, such as poor selectivity or low yields. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing 5-fluoropentanenitrile, and how should they be applied?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, deuterated solvents like CDCl₃ should be used, with careful calibration of chemical shifts to distinguish nitrile (C≡N) and fluorine (C-F) groups. IR analysis should confirm the nitrile stretch (~2200 cm⁻¹) and C-F bonds (~1100 cm⁻¹). MS data should report molecular ion peaks (m/z 248.16) and fragmentation patterns. Ensure purity verification via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

| Key Properties | Value |

|---|---|

| Molecular Weight | 248.16 g/mol |

| CAS Number | C10H8N2O3 |

| Purity | 95% |

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Start with pentanenitrile as a precursor and introduce fluorine via nucleophilic substitution (e.g., using KF or AgF) or electrophilic fluorination (e.g., Selectfluor®). Optimize reaction conditions (temperature: 60–80°C; solvent: acetonitrile/DMF) and monitor progress via thin-layer chromatography (TLC). Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity and structure using NMR and elemental analysis. Document all steps in detail to ensure reproducibility, including catalyst loading and solvent ratios .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

- Methodological Answer : Conduct comparative studies under controlled conditions (e.g., solvent polarity, temperature, and catalyst type). Use statistical tools (ANOVA or regression analysis) to identify variables causing discrepancies. Cross-validate results with computational models (e.g., density functional theory (DFT) to predict reaction pathways). Publish raw data and error margins to facilitate meta-analyses .

Q. What computational strategies are effective for studying the electronic properties of this compound?

- Methodological Answer : Employ DFT with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Compare results with experimental NMR chemical shifts and IR vibrational modes. Use molecular dynamics (MD) simulations to study solvent interactions. Validate models against crystallographic data (if available) .

Q. How can reaction conditions be optimized for this compound’s use in multi-step organic syntheses?

- Methodological Answer : Apply design of experiments (DoE) to test variables (e.g., temperature, catalyst, and stoichiometry). Use response surface methodology (RSM) to identify optimal conditions. Monitor side reactions via in-situ IR or GC-MS. For scalability, assess solvent recovery rates and energy efficiency using life-cycle analysis (LCA) frameworks .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Store in airtight containers away from oxidizers. Neutralize spills with sodium bicarbonate. Include toxicity data (LD50, LC50) in risk assessments. Document emergency procedures for inhalation/ingestion exposure, referencing Material Safety Data Sheets (MSDS) .

Data Management and Publication

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer : Provide raw spectra in supplementary materials, highlighting peak assignments and integration values. Discuss potential sources of variation (e.g., solvent impurities, instrumental calibration). Use comparative tables to contrast findings with prior studies. Adhere to journal guidelines for spectral reproducibility (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What strategies ensure robust statistical analysis of this compound’s kinetic data?

- Methodological Answer : Perform triplicate experiments to calculate standard deviations. Use nonlinear regression to fit kinetic models (e.g., pseudo-first-order). Report confidence intervals and p-values. For small datasets, apply bootstrapping or Monte Carlo simulations. Use software like OriginLab or R for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。